![molecular formula C18H19NOS B1292427 2-Azetidinomethyl-2'-thiomethylbenzophenone CAS No. 898754-62-6](/img/structure/B1292427.png)
2-Azetidinomethyl-2'-thiomethylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of 2-Azetidinomethyl-2’-thiomethylbenzophenone is produced in accordance with internationally recognized requirements for the development and production of reference standards . It is widely used as a photoinitiator in the polymer industry, specifically in the production of UV-cured coatings, adhesives, and inks.Molecular Structure Analysis
The molecular structure of 2-Azetidinomethyl-2’-thiomethylbenzophenone is represented by the molecular formula C18H19NOS . More detailed structural information can be found in databases like PubChem .Physical And Chemical Properties Analysis
2-Azetidinomethyl-2’-thiomethylbenzophenone is a yellow crystalline solid with a molecular weight of 371.54 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Material Science
The applications of 2-Azetidinomethyl-2’-thiomethylbenzophenone in material science include the development of new polymers and coatings. Its molecular structure could contribute to materials with enhanced durability, flexibility, or other desirable physical properties. Research is ongoing to determine how this compound can be incorporated into materials to improve their performance in various applications .
Analytical Chemistry
In analytical chemistry, 2-Azetidinomethyl-2’-thiomethylbenzophenone could be used as a reagent or a standard in various analytical methods. Its well-defined chemical properties make it suitable for use in calibrating instruments or in developing new analytical techniques for the detection and quantification of chemical species .
Pharmaceutical Research
The compound’s potential in pharmaceutical research extends beyond medicinal chemistry into areas such as drug delivery and formulation. Researchers are investigating how 2-Azetidinomethyl-2’-thiomethylbenzophenone can be used to enhance the stability and efficacy of drug formulations, potentially leading to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-thiomethylbenzophenone is not explicitly mentioned in the sources retrieved. As a photoinitiator, it likely absorbs UV light and undergoes a chemical reaction to initiate a polymerization process.
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXAXTUDMEHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643698 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-2'-thiomethylbenzophenone | |
CAS RN |
898754-62-6 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl][2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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